![molecular formula C22H21N3O4S B2963911 ethyl 2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate CAS No. 536707-01-4](/img/structure/B2963911.png)
ethyl 2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate
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Overview
Description
Indole derivatives, which this compound is, are a group of bioactive aromatic compounds that have shown clinical and biological applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Molecular Structure Analysis
The molecular structure of indole derivatives is often analyzed using techniques like 1H, 13C-NMR, UV, IR, and mass spectral data . These techniques would likely be used to analyze the structure of this compound as well.Chemical Reactions Analysis
Indole derivatives often undergo electrophilic substitution due to excessive π-electrons delocalization . This could potentially be a chemical reaction that this compound undergoes.Scientific Research Applications
Antiviral Activity
Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Activity
Some indole derivatives have demonstrated anti-inflammatory properties . Compounds such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide showed anti-inflammatory and analgesic activities .
Anticancer Activity
Indole derivatives have been studied for their potential anticancer effects . The indole nucleus has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new anticancer derivatives .
Anti-HIV Activity
Indole derivatives have also been explored for their potential anti-HIV properties . The ability of these compounds to bind with high affinity to multiple receptors could be beneficial in the development of new anti-HIV drugs .
Antioxidant Activity
Indole derivatives have shown antioxidant properties . These compounds could potentially be used in the development of new antioxidant drugs .
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial properties . These compounds could potentially be used in the development of new antimicrobial drugs .
Antitubercular Activity
Indole derivatives have shown potential as antitubercular agents . These compounds could potentially be used in the development of new antitubercular drugs .
Antidiabetic Activity
Indole derivatives have demonstrated antidiabetic properties . These compounds could potentially be used in the development of new antidiabetic drugs .
Mechanism of Action
The mechanism of action of indole derivatives can vary widely depending on the specific compound and its biological activity. Some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Future Directions
properties
IUPAC Name |
ethyl 2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-4-29-21(27)13(2)30-22-24-18-16-10-5-6-11-17(16)23-19(18)20(26)25(22)14-8-7-9-15(12-14)28-3/h5-13,23H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPJWJZMQMDYOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC2=C(C(=O)N1C3=CC(=CC=C3)OC)NC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate |
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